molecular formula C24H23F2N5O B14132419 N-[4-(3,3-Difluoro-1-azetidinylmethyl)phenyl]-3-[4-(1-cyclopropyl-1H-pyrazole-4-yl)-3-pyridinyl]acrylamide

N-[4-(3,3-Difluoro-1-azetidinylmethyl)phenyl]-3-[4-(1-cyclopropyl-1H-pyrazole-4-yl)-3-pyridinyl]acrylamide

Cat. No.: B14132419
M. Wt: 435.5 g/mol
InChI Key: SYYLWEQOPOZEHZ-FPYGCLRLSA-N
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Description

N-[4-(3,3-Difluoro-1-azetidinylmethyl)phenyl]-3-[4-(1-cyclopropyl-1H-pyrazole-4-yl)-3-pyridinyl]acrylamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,3-Difluoro-1-azetidinylmethyl)phenyl]-3-[4-(1-cyclopropyl-1H-pyrazole-4-yl)-3-pyridinyl]acrylamide typically involves multiple steps, including the formation of the azetidine ring, the introduction of the difluoro group, and the coupling of the pyrazole and pyridine moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring consistency, safety, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,3-Difluoro-1-azetidinylmethyl)phenyl]-3-[4-(1-cyclopropyl-1H-pyrazole-4-yl)-3-pyridinyl]acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[4-(3,3-Difluoro-1-azetidinylmethyl)phenyl]-3-[4-(1-cyclopropyl-1H-pyrazole-4-yl)-3-pyridinyl]acrylamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(3,3-Difluoro-1-azetidinylmethyl)phenyl]-3-[4-(1-cyclopropyl-1H-pyrazole-4-yl)-3-pyridinyl]acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(3,3-Difluoro-1-azetidinylmethyl)phenyl]-3-[4-(1-cyclopropyl-1H-pyrazole-4-yl)-3-pyridinyl]acrylamide: shares similarities with other azetidine-containing compounds, pyrazole derivatives, and pyridine-based molecules.

Uniqueness

  • The combination of the difluoroazetidine, cyclopropylpyrazole, and pyridinylacrylamide moieties makes this compound unique, offering distinct chemical and biological properties that set it apart from other similar compounds.

Properties

Molecular Formula

C24H23F2N5O

Molecular Weight

435.5 g/mol

IUPAC Name

(E)-3-[4-(1-cyclopropylpyrazol-4-yl)pyridin-3-yl]-N-[4-[(3,3-difluoroazetidin-1-yl)methyl]phenyl]prop-2-enamide

InChI

InChI=1S/C24H23F2N5O/c25-24(26)15-30(16-24)13-17-1-4-20(5-2-17)29-23(32)8-3-18-11-27-10-9-22(18)19-12-28-31(14-19)21-6-7-21/h1-5,8-12,14,21H,6-7,13,15-16H2,(H,29,32)/b8-3+

InChI Key

SYYLWEQOPOZEHZ-FPYGCLRLSA-N

Isomeric SMILES

C1CC1N2C=C(C=N2)C3=C(C=NC=C3)/C=C/C(=O)NC4=CC=C(C=C4)CN5CC(C5)(F)F

Canonical SMILES

C1CC1N2C=C(C=N2)C3=C(C=NC=C3)C=CC(=O)NC4=CC=C(C=C4)CN5CC(C5)(F)F

Origin of Product

United States

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